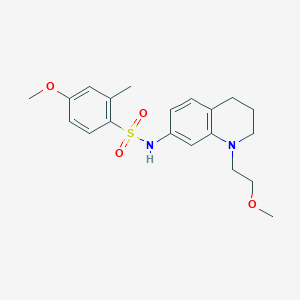

4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide

Description

The compound 4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a 2-methoxyethyl group at the N1 position. The benzenesulfonamide moiety is further modified with a 4-methoxy and 2-methyl substituent, enhancing its electronic and steric properties. The tetrahydroquinoline scaffold contributes to conformational rigidity, while the methoxyethyl side chain may improve solubility and pharmacokinetic profiles compared to simpler analogs .

Properties

IUPAC Name |

4-methoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S/c1-15-13-18(26-3)8-9-20(15)27(23,24)21-17-7-6-16-5-4-10-22(11-12-25-2)19(16)14-17/h6-9,13-14,21H,4-5,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSXATQEUJAMDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroquinoline ring.

Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by the methoxyethyl moiety.

Sulfonamide Formation: The final step involves the reaction of the tetrahydroquinoline derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic ring and the methoxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or alcohols are commonly used.

Major Products

Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

Reduction: Amines or alcohols can be formed.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, sulfonamides are known for their antibacterial properties. This compound could be investigated for its potential as an antimicrobial agent, particularly against resistant strains of bacteria.

Medicine

Medicinally, compounds with sulfonamide groups are often explored for their potential as enzyme inhibitors. This compound could be studied for its ability to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to degradation.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide would depend on its specific application. In the context of enzyme inhibition, the sulfonamide group can mimic the natural substrate of the enzyme, binding to the active site and preventing the enzyme from catalyzing its normal reaction. This can lead to a decrease in the activity of the enzyme and a subsequent reduction in the biological process it regulates.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Sulfonamides

Key Observations:

- Rigidity vs. Flexibility: The tetrahydroquinoline core in the target compound introduces rigidity, contrasting with the flexible naphthalenyl-methyl group in and the planar benzenesulfonamide in . This may influence binding specificity in biological targets.

- Substituent Effects : The 2-methoxyethyl group in the target compound likely enhances solubility compared to the hydrophobic naphthalenyl group in or the thioxopyrimidine in .

- Stereochemical Complexity : While the compound in exhibits 99% stereochemical purity ([α]D<sup>20</sup> +2.5), the target compound’s stereochemistry (if chiral) remains uncharacterized in available literature.

Spectroscopic and Analytical Characterization

Table 2: Comparative Analytical Data

Insights:

- NMR Signatures: The target compound’s <sup>1</sup>H NMR would show distinct splitting patterns for the tetrahydroquinoline protons, unlike the singlet methoxy groups in and .

- Crystallography : While was structurally resolved via X-ray diffraction (SHELX software ), the target compound’s conformation remains unverified.

Biological Activity

4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide is a complex organic compound with a unique structural configuration that includes a methoxy group, a tetrahydroquinoline moiety, and a benzenesulfonamide functional group. This compound has garnered attention for its potential therapeutic applications due to its biological activity against various targets.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 376.47 g/mol. Its structure is characterized by:

- Tetrahydroquinoline ring : Known for neuroprotective effects.

- Benzenesulfonamide group : Associated with antimicrobial and anti-inflammatory activities.

- Methoxy and methoxyethyl substituents : Enhance solubility and reactivity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group mimics natural substrates, potentially inhibiting enzyme activity and modulating signaling pathways. Notably, compounds with similar structures have demonstrated:

- Inhibition of carbonic anhydrases : Particularly carbonic anhydrase IX, which is implicated in cancer progression.

- Neuroprotective effects : Potentially beneficial in treating neurodegenerative diseases.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

- Inhibition of tubulin polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, arresting cancer cells in the G(2)/M phase and inducing apoptosis .

- Selectivity against multidrug-resistant cells : Studies suggest that these compounds can overcome resistance mechanisms in cancer cells .

Antimicrobial Activity

The sulfonamide component is known for its antimicrobial properties. The compound's structure allows it to effectively inhibit bacterial growth through:

- Competitive inhibition of bacterial enzymes : This leads to disrupted metabolic processes in pathogens.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, exploring its biological activity through various assays. Key findings include:

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- In vivo Antitumor Efficacy : Compounds structurally related to this compound showed promising results in xenograft models for prostate cancer and melanoma .

- Neuroprotection : Animal models treated with tetrahydroquinoline derivatives exhibited reduced neurodegeneration markers, supporting their potential use in treating conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.